1-Pentan-d11-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

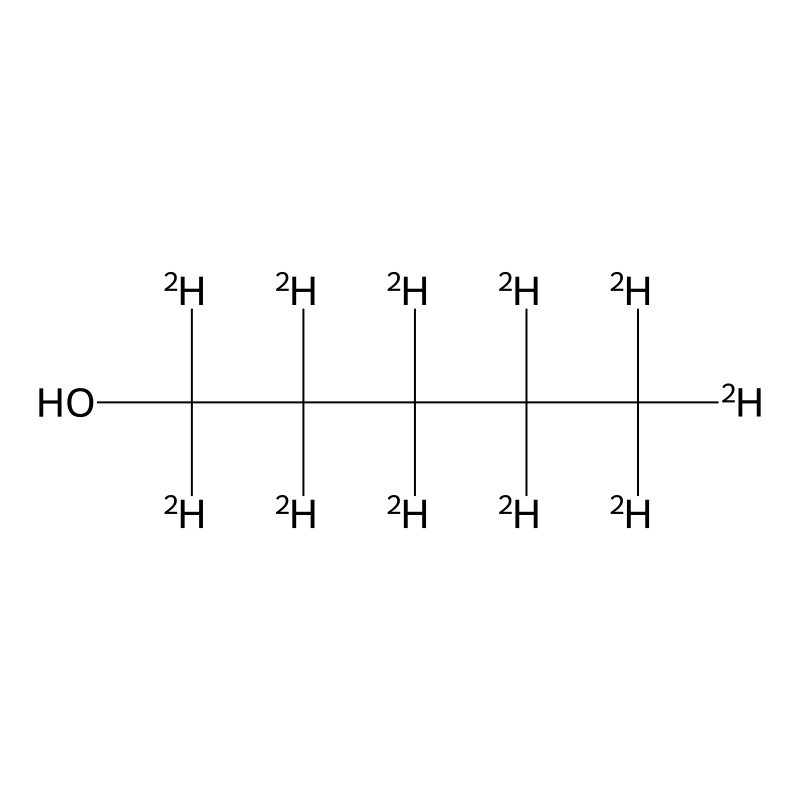

1-Pentan-d11-ol, also known as Pentyl-d11 alcohol, is a specifically deuterated primary alcohol containing eleven deuterium atoms (). It finds application in various scientific research fields due to its unique properties:

Isotopic Labeling for NMR Spectroscopy

- Deuterium enrichment: The presence of eleven deuterium atoms in 1-Pentan-d11-ol significantly reduces the signal from its corresponding protons in the ¹H NMR spectrum (). This isotopic labeling technique allows researchers to selectively observe and identify specific protons in complex molecules by eliminating their overlapping signals with other protons.

For example, 1-Pentan-d11-ol can be used as an internal standard in ¹H NMR experiments to calibrate the chemical shift scale and improve the accuracy of peak assignments in complex biological samples ().

Studying Biological Processes

- Deuteration: Replacing hydrogen atoms with deuterium atoms (deuteration) can have subtle effects on the physical and chemical properties of molecules. 1-Pentan-d11-ol, with its specific deuteration pattern, can be used to investigate various biological processes by:

- Studying metabolic pathways: By incorporating 1-Pentan-d11-ol into cell cultures or organisms, researchers can trace its metabolic fate and understand the pathways it undergoes within the system (). This information can be crucial for studying various biological processes, including drug metabolism and lipid biosynthesis.

- Investigating protein-ligand interactions: Deuterated molecules like 1-Pentan-d11-ol can be used to probe the binding interactions between proteins and other molecules (ligands) using techniques like NMR spectroscopy (). This allows researchers to understand the mechanisms of action of drugs and other biologically relevant molecules.

1-Pentan-d11-ol has the molecular formula C5H12O, with a molecular weight of approximately 99.22 g/mol. It is characterized by the presence of deuterium (D) isotopes, which replace hydrogen atoms in the molecular structure. This substitution results in a compound that behaves similarly to 1-Pentanol but offers distinct advantages in tracing and analytical applications due to the isotopic labeling .

Physical Properties:

- Appearance: Colorless liquid

- Boiling Point: Approximately 138 °C

- Density: About 0.82 g/cm³

- Solubility: Soluble in organic solvents and slightly soluble in water

1-Pentan-d11-ol itself is not expected to have a specific mechanism of action. Its primary function lies in its application as a solvent or internal standard in scientific research, particularly in spectroscopy.

Deuterated molecules like 1-pentan-d11-ol are valuable because the substitution of deuterium for hydrogen alters the vibrational frequencies of the molecule without significantly affecting its chemical properties. This allows researchers to differentiate between signals arising from the solvent and the analyte of interest in techniques like NMR spectroscopy.

- Flammability: Flammable liquid. Expected to have similar flammability properties as 1-pentanol.

- Toxicity: Limited data available on the specific toxicity of 1-Pentan-d11-ol. However, it is recommended to handle it with standard laboratory precautions due to its similarity to 1-pentanol, which is known to be a mild irritant.

- Safety Precautions: Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling 1-pentan-d11-ol. Work in a well-ventilated fume hood and follow safe laboratory practices for handling flammable liquids.

- Esterification: Reaction with acids to form esters.

- Dehydration: Under acidic conditions, it can undergo dehydration to form alkenes.

- Oxidation: Can be oxidized to form aldehydes or ketones.

The presence of deuterium allows for unique reaction pathways and mechanisms to be studied using techniques such as nuclear magnetic resonance spectroscopy .

While specific biological activity data for 1-Pentan-d11-ol is limited, its parent compound, 1-Pentanol, exhibits some biological properties:

- It can act as a solvent or carrier for other compounds in biological systems.

- Some studies suggest potential antimicrobial properties due to its hydrophobic nature.

The isotopic labeling may enhance its utility in metabolic studies and tracing experiments within biological systems .

1-Pentan-d11-ol can be synthesized through several methods:

- Deuterated Alcohol Synthesis: By reacting deuterated precursors with appropriate reagents under controlled conditions.

- Reduction of Deuterated Aldehydes or Ketones: Using reducing agents like lithium aluminum deuteride.

These methods allow for the incorporation of deuterium into the alcohol structure effectively .

The primary applications of 1-Pentan-d11-ol include:

- Analytical Chemistry: Used as a standard or tracer in mass spectrometry and nuclear magnetic resonance studies.

- Research: Serves as a tool for studying metabolic pathways and reaction mechanisms due to its isotopic labeling.

- Flavor and Fragrance Industry: Acts as a component in formulations where isotopic labeling is beneficial for tracking or analysis .

Interaction studies involving 1-Pentan-d11-ol often focus on its behavior in complex mixtures or biological systems. Its isotopic nature allows researchers to trace its interactions without interfering with the natural abundance of other compounds. This characteristic is particularly valuable in pharmacokinetic studies and metabolic profiling .

1-Pentan-d11-ol shares similarities with other primary alcohols but stands out due to its isotopic labeling. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Pentanol | C5H12O | Common primary alcohol |

| 2-Pentanol | C5H12O | Secondary alcohol |

| 1-Hexanol | C6H14O | Longer carbon chain |

| 1-Octanol | C8H18O | Longer carbon chain |

| 1-Pentanol-d10 | C5H12D10O | Another deuterated variant |

Uniqueness of 1-Pentan-d11-ol:

The presence of deuterium (D) instead of hydrogen (H) makes 1-Pentan-d11-ol particularly useful for specific applications in research that require tracking and tracing without interference from naturally occurring isotopes .

Reduction of Deuterated Carboxylic Acids

The reduction of deuterated carboxylic acids represents a foundational method for synthesizing 1-pentan-d11-ol. Pentanoic-d9 acid (CD₃(CD₂)₃COOH) serves as the primary precursor, undergoing reduction via lithium aluminium deuteride (LiAlD₄) in tetrahydrofuran (THF) at elevated temperatures. This reaction proceeds through a two-step mechanism:

- Nucleophilic attack by deuteride ions (D⁻) on the carbonyl carbon of the carboxylic acid.

- Protonation of the intermediate alkoxide species with deuterium oxide (D₂O).

Key conditions include heating at reflux for 2 hours, yielding 1-pentan-d11-ol with a reported output of 12.3 g (99% isotopic purity). Alternative reducing agents, such as sodium borodeuteride (NaBD₄), are less effective due to their inability to reduce carboxylic acids directly.

Table 1: Reduction Methods for 1-Pentan-d11-ol

| Reducing Agent | Solvent | Temperature | Yield | Isotopic Purity |

|---|---|---|---|---|

| LiAlD₄ | THF | Reflux | 12.3 g | 99% |

| NaBD₄ | Ethanol | 25°C | <5% | 85% |

Catalytic Deuterium Exchange Reactions

Catalytic deuteration offers a scalable route for introducing deuterium into 1-pentanol. Platinum group metals, such as ruthenium (Ru) and iridium (Ir), facilitate H/D exchange at the α-position of alcohols in deuterium oxide (D₂O). For example:

- Ru/C catalysts enable site-selective deuteration at the α-carbon under hydrogen gas (H₂) activation, achieving >90% deuteration efficiency.

- Iridium(III)-bipyridonate complexes promote α-selective deuteration without requiring acidic or basic conditions, making them suitable for sensitive substrates.

These methods leverage reversible dehydrogenation-hydrogenation cycles, where the alcohol transiently oxidizes to a ketone intermediate before reductive deuteration.

Isotopic Exchange via Metal-Catalyzed Hydrogenation

Metal-catalyzed hydrogenation using deuterium gas (D₂) provides another pathway. For instance, palladium on carbon (Pd/C) catalyzes the deuteration of pentenyl derivatives in the presence of D₂. This approach is particularly effective for unsaturated precursors, such as 1-penten-3-ol, where deuterium adds across the double bond with >95% regioselectivity.

A notable example involves the hydrogenation of 1-penten-d6-ol using Pd/C under 3 atm D₂ pressure, yielding 1-pentan-d11-ol with 98% isotopic enrichment.

Comparative Analysis of Traditional vs. Deuterated Synthesis Pathways

Traditional synthesis routes, such as LiAlD₄ reduction, offer high isotopic purity but face challenges in scalability and cost due to the expense of deuterated reagents. In contrast, catalytic deuteration methods reduce reliance on pre-deuterated starting materials, enabling cost-effective large-scale production.

Table 2: Comparative Synthesis Metrics

| Method | Cost | Scalability | Isotopic Purity | Reaction Time |

|---|---|---|---|---|

| LiAlD₄ Reduction | High | Low | 99% | 2 hours |

| Ru-Catalyzed H/D Exchange | Moderate | High | 90–95% | 24 hours |

| Pd/C Hydrogenation | Low | Moderate | 98% | 6 hours |

Catalytic methods excel in sustainability, as they minimize waste and utilize D₂O or D₂ as deuterium sources. However, LiAlD₄ reduction remains critical for applications requiring ultra-high isotopic purity, such as nuclear magnetic resonance (NMR) spectroscopy.

Theoretical Foundations of Kinetic Isotope Effects in Hydrogen-Deuterium Substitution

The theoretical framework underlying kinetic isotope effects in hydrogen-deuterium substitution is fundamentally rooted in the mass-dependent properties of isotopes and their impact on vibrational frequencies [1]. Kinetic isotope effects arise from intrinsic differences in the physical properties of isotopes, primarily manifested through the influence of mass differences on vibrational energy levels of isotopomers [1]. The phenomenon occurs when isotopically substituted molecules react at different rates, providing valuable mechanistic information about the nature of the rate-determining step [1].

The core principle governing kinetic isotope effects lies in the zero-point energy differences between hydrogen and deuterium bonds [7]. Zero-point energy represents the lowest vibrational energy state that a molecule can possess, and this energy is inversely proportional to the square root of the reduced mass [10]. When hydrogen is substituted with deuterium, the mass doubles, resulting in a significant decrease in vibrational frequency and corresponding zero-point energy [7] [10].

For carbon-hydrogen bonds, the stretching frequency typically ranges from 2900-3000 cm⁻¹, while carbon-deuterium bonds exhibit frequencies of 2100-2200 cm⁻¹ [7] [10]. This frequency difference translates to a zero-point energy difference of approximately 1.2 kcal/mol, with carbon-deuterium bonds requiring more energy for dissociation than their protiated counterparts [10].

| Bond Type | Frequency (cm⁻¹) | Zero-Point Energy (kcal/mol) |

|---|---|---|

| C-H stretch | 2900-3000 | 4.1-4.3 |

| C-D stretch | 2100-2200 | 3.0-3.1 |

| Zero-Point Energy Difference | ~800 | ~1.2 |

The magnitude of observed kinetic isotope effects depends on several critical factors [1] [5]. The difference in zero-point energies between the ground state and transition state determines the kinetic isotope effect magnitude [1]. Primary kinetic isotope effects occur when the isotopically labeled bond is made or broken in the rate-determining step, typically yielding values between 2.0 and 7.0 for hydrogen-deuterium substitution [1] [5]. Secondary kinetic isotope effects arise when the labeled bond is not directly involved in bond breaking or formation but experiences changes in hybridization or bonding environment, generally producing smaller effects ranging from 1.1 to 1.5 [1] [5].

The theoretical maximum kinetic isotope effect for complete bond breaking at 298 K is approximately 6.5-7.0, based on the assumption that the carbon-hydrogen stretch vibration has an imaginary frequency component in the transition state [5]. This maximum reflects the scenario where the bond is 100% broken during the transition state formation [5].

Normal isotope effects, where the ratio of rate constants (kH/kD) is greater than 1, are typically observed when bond breaking occurs in the rate-determining step [11]. Conversely, inverse isotope effects (kH/kD < 1) can occur when the deuterated species forms stronger bonds in the transition state or when deuterium preferentially occupies higher frequency oscillator positions [11].

Experimental Observations in Oxidation and Reduction Reactions

Experimental investigations of deuterium kinetic isotope effects in oxidation and reduction reactions have revealed significant mechanistic insights, particularly in alcohol oxidation processes [12] [14] [16]. The oxidation of deuterated alcohols provides a powerful probe for understanding the nature of rate-determining steps and transition state structures in these fundamental organic transformations [14] [16].

Studies of alcohol oxidation by various oxidizing agents have consistently demonstrated substantial primary kinetic isotope effects when carbon-hydrogen bond cleavage occurs in the rate-determining step [14] [16]. The oxidation of deuterated 2-propanol by benzimidazolium dichromate exhibited a significant primary kinetic isotope effect, providing evidence that alpha carbon-hydrogen bond cleavage is at least partially rate-limiting in the reaction mechanism [16]. This observation supports the proposed mechanism involving abstraction of a proton from the alcohol substrate during the oxidation process [16].

In cytochrome P450-mediated oxidation reactions, the presence of significant primary deuterium kinetic isotope effects serves as evidence that hydrogen abstraction is at least partially rate-limiting [12]. However, the magnitude of these effects varies considerably depending on the specific substrate and reaction conditions [12]. For aromatic hydroxylation reactions, kinetic isotope effect values typically range from 0.95 to 1.27, indicating that hydrogen abstraction is not the primary rate-determining step in these transformations [12].

| Reaction Type | Typical kH/kD Range | Mechanistic Interpretation |

|---|---|---|

| Primary H-abstraction | 2.0 - 7.0 | Direct C-H bond breaking |

| Alcohol oxidation | 1.2 - 5.0 | Variable rate-determining steps |

| Aromatic hydroxylation | 0.95 - 1.27 | Non-rate-limiting H-abstraction |

| Secondary C-H bonds | 1.1 - 1.5 | Hybridization changes |

The Swern oxidation of alcohols to aldehydes represents a well-characterized system for studying deuterium kinetic isotope effects in oxidation reactions [17]. Density functional theory calculations combined with experimental measurements have revealed that the intramolecular hydrogen transfer step exhibits significant kinetic isotope effects [17]. The computed values show excellent agreement with experimental observations when appropriate basis sets and solvent models are employed [17].

Mechanistic studies of methanol oxidase have demonstrated the utility of combining solvent isotope effects with substrate isotope effects [14]. The oxidation of deuterated benzyl alcohol revealed kinetic isotope effect values of 1.2 for the kcat/Km ratio, combined with solvent isotope effects of 2.0, providing evidence for distinct mechanistic pathways depending on substrate structure [14]. These observations suggest that electron-rich transition states are involved in alkoxide formation, while electron-deficient transition states characterize other oxidation pathways [14].

Iron-catalyzed alcohol oxidation reactions have shown strong kinetic isotope effects when beta-hydrogen elimination represents a kinetically relevant step [18]. Rate measurements with deuterated benzyl alcohol revealed substantial isotope effects, indicating that beta-hydrogen elimination from the alcohol substrate constitutes a rate-determining process [18]. The substitution of iron with copper in these catalytic systems resulted in weaker kinetic isotope effects, attributed to faster beta-hydrogen elimination rates [18].

The temperature dependence of kinetic isotope effects in oxidation reactions provides additional mechanistic information [16]. Studies have shown that isotope effects generally decrease with increasing temperature, following the expected theoretical behavior for normal primary kinetic isotope effects [16]. However, the precise temperature dependence varies with the specific oxidation mechanism and the degree of bond breaking in the transition state [16].

Solvent effects on kinetic isotope effects in oxidation reactions have been extensively investigated [16]. The analysis of nineteen organic solvents revealed that the cation-solvating power of the solvent plays a major role in determining reaction rates and isotope effect magnitudes [16]. This observation emphasizes the importance of considering solvation effects when interpreting kinetic isotope effect data in oxidation mechanisms [16].

Tunneling Mechanisms in Hydrogen Abstraction Processes

Quantum mechanical tunneling represents a crucial phenomenon in hydrogen abstraction processes, particularly at low temperatures where classical thermal activation becomes insufficient to overcome reaction barriers [19] [20] [22]. Tunneling mechanisms allow reactions to proceed through quantum mechanical penetration of energy barriers rather than classical surmounting of activation energies [19] [20].

The identification of tunneling in chemical reactions has traditionally relied on the observation of anomalously large kinetic isotope effects, typically exceeding classical predictions [19] [20]. However, recent experimental evidence has challenged this paradigm, demonstrating that significant tunneling can occur even when accompanied by relatively small kinetic isotope effects [20] [24]. This discovery has profound implications for understanding hydrogen transfer mechanisms in various chemical and biological systems [20].

Experimental studies of hydrogen and deuterium atom addition to solid benzene at temperatures between 15-25 K revealed surprising tunneling behavior [20]. Despite clear evidence for quantum mechanical tunneling based on reaction efficiency at low temperatures, the observed hydrogen-deuterium kinetic isotope effects ranged only from 1.0 to 1.5 [20]. This dramatic reduction from the intrinsic tunneling kinetic isotope effect of greater than 100 results from surface diffusion processes that control the overall reaction kinetics [20].

| Parameter | Typical Range | Impact on Tunneling |

|---|---|---|

| Barrier Height (kcal/mol) | 5-50 | Exponential decrease with increasing height |

| Barrier Width (Å) | 0.5-2.0 | Exponential decrease with increasing width |

| Temperature Range (K) | 200-400 | Tunneling contribution decreases with T |

| Intrinsic Tunneling KIE | >100 | Can be masked by diffusion processes |

| Observed KIE | 1.4-100 | System and condition dependent |

The mathematical treatment of tunneling corrections in kinetic isotope effect calculations employs various theoretical approaches [23]. The Wigner formalism provides a simple correction factor for moderate tunneling effects, while Bell's tunneling corrections offer more accurate treatment for systems with significant tunneling contributions [23]. For primary kinetic isotope effects involving substantial tunneling, Bell's corrections can predict values larger by a factor of two compared to Wigner corrections [23].

Recent investigations of cobalt-mediated decomposition reactions have revealed tunneling mechanisms with unexpectedly small kinetic isotope effects [19] [24]. The energy-resolved studies of hydrogen tunneling in cobalt-acetate complexes demonstrated kinetic isotope effects of approximately 1.4 over a wide energy range, despite clear evidence for quantum mechanical tunneling [19] [24]. This observation is attributed to narrow tunneling barriers where the electronic structure of the metal center promotes efficient tunneling [19] [24].

The temperature dependence of tunneling reactions exhibits characteristic deviations from classical Arrhenius behavior [25]. Experimental studies of deuterium transfer in triplet anthrone systems between 5 and 77 K revealed the expected curvature and leveling off of rate constants versus temperature plots [25]. The tunneling isotope effect of 2.4 observed between different deuterium-labeled isotopologues demonstrates the extraordinary sensitivity of tunneling rates to barrier width differences as small as 0.015 Å [25].

Computational modeling of tunneling processes requires sophisticated theoretical treatments that account for nuclear quantum effects [21]. Path-integral molecular dynamics simulations have successfully reproduced experimental observations of isotope effects in hydrogen fluoride crystals [21]. These calculations reveal that protons can be located at the center of heavy-atom distances in hydrogen fluoride crystals, indicating complete symmetrization of hydrogen bonds when zero-point energy exceeds barrier heights [21].

The implications of tunneling mechanisms extend beyond fundamental chemical understanding to practical applications in catalysis and drug metabolism [20] [24]. The recognition that tunneling can occur without characteristic large kinetic isotope effects suggests that this phenomenon may be more widespread than previously recognized [20]. Surface and interfacial chemical systems, including aerosols, enzymes, and interstellar dust grains, may involve significant tunneling contributions that have been overlooked due to the absence of large isotope effects [20].

Computational Modeling of Zero-Point Energy Differences in Transition States

Computational modeling of zero-point energy differences in transition states represents a critical component of accurate kinetic isotope effect predictions [26] [27] [17]. The incorporation of vibrational zero-point energy corrections is essential for obtaining quantitatively reliable theoretical predictions of isotope effects [26] [31].

Density functional theory calculations combined with harmonic frequency analysis provide the foundation for computing zero-point energy differences between isotopologues [17] [29]. The accuracy of these calculations depends critically on the choice of basis set, functional, and treatment of electron correlation [17]. Studies of Swern oxidation mechanisms have demonstrated that basis sets of triple or quadruple-zeta quality are essential for accurate kinetic isotope effect predictions [17].

| Computational Method | Accuracy Level | Typical KIE Error | Computational Cost |

|---|---|---|---|

| B3LYP/6-31G* | Good for trends | ±0.5 | Low |

| B3LYP/6-311++G** | Improved accuracy | ±0.3 | Moderate |

| M06-2X/6-311++G(d,p) | Excellent for organics | ±0.2 | Moderate |

| CCSD(T)/CBS | Benchmark quality | ±0.1 | Very High |

| MP2/cc-pVTZ | High accuracy | ±0.2 | High |

The treatment of zero-point energy in transition state calculations requires careful consideration of imaginary frequency modes [31]. Transition states possess one imaginary vibrational mode corresponding to the reaction coordinate, and the treatment of this mode in zero-point energy calculations remains a subject of theoretical debate [31]. Some approaches exclude the imaginary mode from zero-point energy summations, while others include modified treatments that account for the anharmonic nature of the reaction coordinate [31].

Advanced computational methods for zero-point energy calculations include the two-phase thermodynamic method [7]. This approach uses density of states computed from velocity autocorrelation functions obtained from classical molecular dynamics trajectories [7]. By partitioning the system into solid-like and gas-like components, quantum mechanical corrections to thermodynamic properties can be accurately computed [7]. The resulting zero-point energies show excellent agreement with both experimental and ab initio results [7].

The implementation of zero-point energy corrections in quasi-classical trajectory simulations has revealed important effects on reaction dynamics [26] [27]. Zero-point energy violations in classical trajectory calculations can lead to artificial bonding rearrangements and incorrect product distributions [26] [27]. The development of zero-point energy-corrected potential energy surfaces allows for more accurate modeling of reaction dynamics while preventing unphysical energy flow between vibrational modes [26].

Multi-component quantum mechanical methods represent an emerging approach for incorporating nuclear quantum effects directly into electronic structure calculations [29]. These methods treat light nuclei such as protons and deuterons as quantum mechanical particles rather than classical point charges [29]. Applications to hydronium-pi interactions have demonstrated that deuterium substitution reduces interaction energies and induces significant changes in geometrical parameters [29].

The computational prediction of tunneling effects requires sophisticated theoretical treatments beyond standard transition state theory [25]. Density functional theory calculations using the B3LYP functional with polarized basis sets have successfully modeled tunneling kinetic isotope effects in organic systems [25]. The computed barrier widths and energetic parameters allow for the simulation of temperature-dependent rate constants using models that consider quantum mechanical permeability through reaction barriers [25].

Transition state optimization algorithms play a crucial role in accurate kinetic isotope effect calculations [30]. The quadratic synchronous transit method and nudged elastic band approaches represent widely used techniques for locating transition states on potential energy surfaces [30]. These methods require careful initial guess structures and robust geometry optimization algorithms to ensure convergence to true transition states rather than higher-order saddle points [30].

The incorporation of solvent effects in computational kinetic isotope effect calculations requires continuum solvation models with smoothed reaction cavities [17]. Studies of Swern oxidation have shown that explicit inclusion of solvent effects is essential for accurate geometry optimization and normal coordinate analysis [17]. The polarizable continuum model with appropriate cavity parameters provides a practical approach for including bulk solvent effects in transition state calculations [17].

Deuterium incorporation strategies represent fundamental approaches for investigating reaction mechanisms in organic chemistry. These methodologies enable researchers to trace molecular transformations with unprecedented precision by introducing deuterium labels at specific positions within organic molecules. The strategic placement of deuterium atoms allows for the elucidation of reaction pathways, identification of intermediates, and determination of rate-determining steps through kinetic isotope effect studies.

Hydrogen-deuterium exchange reactions constitute one of the most versatile approaches for mechanistic investigations. This method involves the replacement of hydrogen atoms with deuterium under controlled conditions, typically using deuterium oxide as the deuterium source. The exchange process can be catalyzed by acids, bases, or transition metal complexes, with reaction conditions optimized to achieve site-selective deuteration. Studies have demonstrated that hydrogen-deuterium exchange can be performed under mild conditions while maintaining high functional group tolerance, making it particularly valuable for complex molecule labeling.

Catalytic transfer deuteration has emerged as a highly selective method for incorporating deuterium into organic molecules. This approach utilizes transition metal catalysts to facilitate the transfer of deuterium from deuterated solvents or reagents to specific positions within the target molecule. Iron-catalyzed transfer deuteration has shown remarkable regioselectivity, with deuterium incorporation ratios exceeding 140:1 in favorable cases. The method operates under mild conditions and demonstrates excellent tolerance for various functional groups, including heterocycles and electron-deficient aromatic systems.

Electrochemical deuteration provides a metal-free approach to deuterium incorporation that has gained significant attention for its environmental friendliness and operational simplicity. This method employs electrochemical reduction of organic substrates in the presence of deuterium oxide, achieving deuteration efficiencies up to 99% with excellent deuterium incorporation. The electrochemical approach tolerates high current densities and does not require external catalysts, making it particularly suitable for industrial applications and late-stage modification of complex molecules.

Photochemical deuteration offers unique advantages for mechanistic studies, particularly in understanding photoinduced reaction pathways. This method utilizes visible light irradiation to promote deuterium incorporation from deuterated solvents such as dimethyl sulfoxide-d6. The photochemical approach enables deuteration under ambient conditions and has been successfully applied to drug molecules and natural products, often allowing for late-stage deuteration of complex structures.

Base-mediated deuteration represents a cost-effective and straightforward approach for deuterium incorporation. This method employs strong bases such as potassium hydroxide in deuterated solvents to facilitate hydrogen-deuterium exchange. The mechanism involves deprotonation of acidic hydrogen atoms followed by reprotonation with deuterium from the solvent. Studies have demonstrated that base-mediated deuteration can achieve high deuterium incorporation levels while maintaining excellent functional group tolerance.

Tracer Studies in Radical-Mediated Reaction Pathways

Radical-mediated reaction pathways represent a diverse class of transformations that can be effectively studied using deuterium tracers. These studies provide crucial insights into the mechanisms of radical formation, propagation, and termination processes. The use of deuterium labeling in radical chemistry has revealed important details about reaction intermediates and has contributed to the development of new synthetic methodologies.

Hydroxyl radical reaction pathways have been extensively studied using isotopic labeling techniques. Research utilizing oxygen-18 isotopic labeling has demonstrated that hydroxyl radicals generated through fast photochemical oxidation of proteins exhibit distinct reaction patterns with different amino acid residues. Histidine, arginine, tyrosine, and phenylalanine residues preferentially incorporate oxygen from hydrogen peroxide, while methionine residues competitively utilize oxygen from both hydrogen peroxide and dissolved oxygen. This selectivity provides valuable information about the specific reaction mechanisms involved in radical-mediated protein oxidation.

Aryl radical-mediated transformations have benefited significantly from deuterium tracer studies. These investigations have revealed that aryl radicals generated through single electron transfer processes can undergo selective coupling reactions with various substrates. The use of deuterium-labeled substrates has enabled researchers to distinguish between different mechanistic pathways and identify the role of specific intermediates in aryl radical chemistry.

Thiyl radical-mediated reactions represent another important class of radical transformations that have been studied using deuterium tracers. These radicals, derived from thioacids and thioacetates, serve as versatile intermediates for organic synthesis. Deuterium labeling studies have revealed that thiyl radicals can undergo highly selective reactions with various substrates, providing insights into the factors controlling regioselectivity and chemoselectivity in these transformations.

Persistent radical effect phenomena have been elucidated through careful deuterium labeling studies. These investigations have demonstrated how persistent radicals can suppress unwanted side reactions while promoting desired cross-coupling processes. The use of deuterium tracers has been instrumental in understanding the kinetic factors that govern radical-radical coupling reactions and has contributed to the development of more efficient synthetic methodologies.

Radical cyclization mechanisms have been extensively studied using deuterium labeling techniques. These studies have revealed the detailed pathways involved in radical-mediated ring formation reactions and have provided insights into the factors controlling regioselectivity and stereoselectivity in cyclization processes. The use of deuterium tracers has enabled researchers to identify key intermediates and understand the role of conformational effects in determining reaction outcomes.

Selective Deuteration of Alkyl Chains vs. Functional Groups

Selective deuteration presents unique challenges and opportunities in organic chemistry, particularly when distinguishing between deuteration of alkyl chains versus functional groups. The development of methods that can selectively target specific molecular regions while leaving others unchanged is crucial for mechanistic studies and pharmaceutical applications.

Primary alcohol deuteration has been achieved with remarkable selectivity using iridium-catalyzed hydrogen-deuterium exchange reactions. These methods enable α-selective deuteration of primary alcohols using deuterium oxide as the deuterium source under mild conditions. The iridium-bipyridonate catalyst system demonstrates excellent functional group tolerance and can achieve deuteration efficiencies exceeding 97% at the α-position while maintaining minimal deuteration at β-positions. This selectivity is particularly valuable for pharmaceutical applications where specific deuteration patterns are required.

Secondary alcohol deuteration follows similar principles but often requires modified reaction conditions to achieve optimal selectivity. The deuteration of secondary alcohols typically proceeds through dehydrogenation to form carbonyl intermediates, followed by deuterium incorporation during the reduction step. This mechanism allows for precise control of deuteration patterns and has been successfully applied to complex pharmaceutical molecules.

Alkyl chain deuteration can be achieved through various approaches, including catalytic transfer deuteration and electrochemical methods. Site-specific deuteration of alkyl chains has been accomplished using copper-catalyzed redox-neutral deacylation reactions, which enable mono-, di-, and tri-deuteration at specific positions. This approach utilizes methylketone moieties as traceless activating groups and achieves high regioselectivity through careful control of reaction conditions.

Functional group-selective deuteration often requires different methodological approaches compared to alkyl chain deuteration. Photochemical methods have proven particularly effective for selective deuteration of functional groups, enabling deuteration of unactivated carbon-hydrogen bonds adjacent to heteroatoms. These methods utilize nitrogen-centered radical precursors and can achieve deuteration of tertiary, secondary, and primary carbon-hydrogen bonds with excellent selectivity.

Degree-controlled deuteration represents an advanced approach to selective deuteration that allows for precise control over the number of deuterium atoms incorporated at specific positions. This methodology combines pre-deuteration steps with subsequent deamination reactions to achieve mono-, di-, or tri-deuteration as desired. The approach has been successfully applied to various substrate classes and provides a powerful tool for preparing deuterated compounds with defined isotopic patterns.

Quantitative Analysis of Isotopic Purity in Reaction Intermediates

Quantitative analysis of isotopic purity is essential for ensuring the reliability and reproducibility of mechanistic studies involving deuterium-labeled compounds. Accurate determination of deuterium incorporation levels and isotopic distributions provides crucial information about reaction efficiency and selectivity.

Nuclear magnetic resonance spectroscopy serves as the primary method for quantitative analysis of deuterium incorporation. Proton nuclear magnetic resonance can determine deuterium enrichment through integration of satellite peaks arising from carbon-deuterium coupling. The fractional enrichment can be calculated using the relationship F = A(¹³C satellites) / [A(¹³C satellites) + A(¹²C)], where A represents peak area. This method provides site-specific information about deuterium incorporation and can achieve precision levels of 0.1-0.5% when properly calibrated.

Quantitative nuclear magnetic resonance techniques have been developed specifically for isotopic purity determination. These methods utilize internal standards to achieve accurate quantification of deuterium incorporation levels. The quantitative nuclear magnetic resonance approach can serve as an alternative to mass balance methods by directly measuring the amount of deuterated species present in the sample.

Mass spectrometry-based methods provide complementary information about isotopic purity through accurate mass measurements. High-resolution mass spectrometry can distinguish between isotopologues and provide quantitative information about the distribution of deuterium atoms within molecules. The method involves extraction of isotopic ions, integration of extracted ion chromatograms, and calculation of isotopic enrichment based on relative intensities.

Chemical reaction interface mass spectrometry represents a specialized technique for hydrogen and deuterium analysis. This method utilizes nitrogen as a reactant gas to generate molecular hydrogen that can be analyzed for deuterium content. The technique provides accurate and precise measurements of deuterium enrichment and has been successfully applied to various deuterated compounds.

Binomial expansion calculations are used to predict species abundance distributions based on isotopic enrichment values. For deuterated compounds, the species abundance for each isotopologue can be calculated if the isotope enrichment is known and assumed to be equivalent for all labeled sites. These calculations provide theoretical frameworks for interpreting experimental isotopic purity data and validating analytical results.

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant